REACTION_SMILES
|
[CH3:15][OH:16].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:13][CH3:14])[cH:6][cH:7][c:8]([N+:10]([O-:11])=[O:12])[cH:9]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:13][CH3:14])[cH:6][cH:7][c:8]([NH2:10])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc([N+](=O)[O-])cc1C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(N)cc1C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |